4-(Boc-amino)-4-piperidineacetic acid
Overview
Description
“4-(Boc-amino)-4-piperidineacetic acid” is a chemical compound that is often used in laboratory settings . It is also known as “4-(N-tert-Butoxycarbonylamino)phenylboronic acid” and is used in the synthesis of peptides .
Synthesis Analysis
The synthesis of “this compound” involves the use of Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group . A technique for solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles has been reported .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula (CH3)3CO2CNHC6H4CO2H
. Its molecular weight is 237.25 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically associated with the protection and deprotection of the Boc group . The rate of the reaction can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom .
Scientific Research Applications
Peptide Synthesis
- 4-(Boc-amino)-4-piperidineacetic acid derivatives are used in stereospecific syntheses of peptides, providing a way to introduce conformational constraints in peptide chains. For instance, the hydrogenation of related β-ketoesters leads to compounds that are useful in peptide synthesis (Gomez-Monterrey et al., 1993).
Molecular Structure and Spectroscopy Studies
- Detailed molecular structure and spectroscopic properties of derivatives of this compound are investigated using various techniques like FT-IR, FT-Raman, NMR, and DFT calculations. Such studies are crucial in understanding the chemical properties and potential applications of these compounds (Janani et al., 2020).
Preparation for Solid-Phase Peptide Synthesis
- This compound is also involved in the preparation of compounds for solid-phase peptide synthesis, demonstrating its utility in the synthesis of complex peptide structures (Plaue & Heissler, 1987).
Synthesis of Novel Heterocyclic Compounds
- Novel heterocyclic compounds using derivatives of this compound have been developed for use as building blocks in various chemical syntheses. This highlights the compound's role in creating diverse chemical structures (Matulevičiūtė et al., 2021).
Enantioselective Synthesis and Molecular Docking Studies
- The enantioselective synthesis of certain derivatives of this compound and their application in molecular docking studies indicate their potential in drug discovery and development. This encompasses exploring the interaction of these compounds with various protein targets (Alegret et al., 2007).
Synthesis of Nonproteinogenic Amino Acids
- The compound is used in the synthesis of nonproteinogenic amino acids, highlighting its role in expanding the diversity of amino acids beyond those found in nature (Seebach et al., 1989).
Experimental and Computational Investigations
- Investigations into the structure and properties of this compound, including experimental and computational studies, are crucial for understanding its chemical behavior and potential applications (Dega-Szafran et al., 2002).
Mechanism of Action
The mechanism of action for the Boc protection involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . For the Boc deprotection, the tert-butyl carbamate becomes protonated, and loss of the tert-butyl cation results in a carbamic acid .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-12(8-9(15)16)4-6-13-7-5-12/h13H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPIGFWOZJZBNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1695082-42-8 | |
Record name | 2-(4-((tert-butoxycarbonyl)amino)piperidin-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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